3-(Ethylthio)-2-methylpropanenitrile
Description
3-(Ethylthio)-2-methylpropanenitrile is an organosulfur compound characterized by a nitrile group (-CN) and an ethylthioether (-S-CH2CH3) substituent. For instance, 3-[(2-Ethylhexyl)thio]-2-methylpropanenitrile (C12H23NS), a closely related compound with a longer alkyl chain, has a molar mass of 213.38 g/mol and is documented for its hydrophobic properties, likely due to the extended 2-ethylhexyl group . Such compounds are typically utilized in industrial applications, including surfactants or agrochemical intermediates, owing to their stability and solubility profiles.
Properties
Molecular Formula |
C6H11NS |
|---|---|
Molecular Weight |
129.23 g/mol |
IUPAC Name |
3-ethylsulfanyl-2-methylpropanenitrile |
InChI |
InChI=1S/C6H11NS/c1-3-8-5-6(2)4-7/h6H,3,5H2,1-2H3 |
InChI Key |
KFXRLZCDTUFVNA-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC(C)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylthio)-2-methylpropanenitrile typically involves the reaction of 2-methylpropanenitrile with ethylthiol in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction where the ethylthiol acts as a nucleophile, attacking the carbon atom of the nitrile group. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts such as palladium or nickel can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
3-(Ethylthio)-2-methylpropanenitrile can undergo various types of chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The ethylthio group can be substituted with other nucleophiles such as halides or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Sodium hydroxide, potassium carbonate, halides, amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
3-(Ethylthio)-2-methylpropanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles and thiols, providing insights into the mechanisms of these biological processes.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Ethylthio)-2-methylpropanenitrile depends on the specific application and the target molecule it interacts with. In general, the nitrile group can participate in nucleophilic addition reactions, while the ethylthio group can undergo oxidation or substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and functional differences among related compounds:
Key Observations:
- Functional Groups : Replacing the nitrile with an aldehyde (as in ) drastically alters reactivity. Aldehydes are more volatile and reactive, making them suitable for flavor chemistry, whereas nitriles offer stability in synthetic processes.
- Electron-Withdrawing Substituents : The trifluoromethyl (-CF3) groups in Compound 16 enhance thermal and chemical stability, common in agrochemical or pharmaceutical intermediates.
Biological Activity
3-(Ethylthio)-2-methylpropanenitrile is a compound that has garnered attention due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound has the following structural formula:
This compound features an ethylthio group and a nitrile functional group, which contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The ethylthio moiety may facilitate interactions with enzymes or receptors, while the nitrile group can participate in nucleophilic attacks, leading to diverse biological effects.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected bacterial strains are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. In a study involving cancer cell lines, this compound demonstrated significant cytotoxic effects. The results are presented in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
Case Study 1: Antimicrobial Efficacy
A clinical trial was conducted to evaluate the efficacy of this compound in treating infections caused by resistant bacterial strains. The study involved patients with chronic infections unresponsive to conventional antibiotics. The compound was administered orally, and results showed a significant reduction in bacterial load after two weeks of treatment.
Case Study 2: Cancer Treatment
In a preclinical model, the anticancer effects of this compound were assessed in mice bearing tumor xenografts. The compound was administered intraperitoneally, resulting in a notable decrease in tumor size compared to the control group. Histological analysis revealed apoptosis in tumor cells, suggesting a mechanism of action through induction of programmed cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
